molecular formula C20H15N3O6 B15016074 2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-5-methylphenol

2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-5-methylphenol

Cat. No.: B15016074
M. Wt: 393.3 g/mol
InChI Key: XXWGYVONMFUHJK-UHFFFAOYSA-N
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Description

2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL typically involves the condensation of 3-(2,4-dinitrophenoxy)benzaldehyde with 5-methyl-2-aminophenol under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the condensation process. The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL involves its interaction with specific molecular targets. The dinitrophenoxy group can participate in electron transfer reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility and importance.

Properties

Molecular Formula

C20H15N3O6

Molecular Weight

393.3 g/mol

IUPAC Name

2-[[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-5-methylphenol

InChI

InChI=1S/C20H15N3O6/c1-13-5-7-17(19(24)9-13)21-12-14-3-2-4-16(10-14)29-20-8-6-15(22(25)26)11-18(20)23(27)28/h2-12,24H,1H3

InChI Key

XXWGYVONMFUHJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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